2-(4-methylbenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide
Description
This compound features a propanediamide backbone with a 4-methylbenzylidene central group and two 3-(trifluoromethyl)phenyl substituents. The trifluoromethyl (-CF₃) groups are electron-withdrawing, enhancing thermal and oxidative stability, while the methyl group on the benzylidene moiety contributes to lipophilicity. Potential applications include high-performance polymers (due to polyimide precursors in ) or pharmaceutical agents (given bioactivity of structurally related amides in ) .
Properties
CAS No. |
374617-57-9 |
|---|---|
Molecular Formula |
C25H18F6N2O2 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide |
InChI |
InChI=1S/C25H18F6N2O2/c1-15-8-10-16(11-9-15)12-21(22(34)32-19-6-2-4-17(13-19)24(26,27)28)23(35)33-20-7-3-5-18(14-20)25(29,30)31/h2-14H,1H3,(H,32,34)(H,33,35) |
InChI Key |
BALBCXJOIFOFMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-methylbenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methylbenzylidene)-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- Trifluoromethyl Position : The target’s 3-CF₃ substituents (vs. 4-CF₃ in Compound 45) may alter dipole moments and steric interactions, impacting solubility and receptor affinity.
- Benzylidene Group : The 4-methyl group (target) enhances lipophilicity vs. 4-chloro (Compound 44) or chlorophenylmethyl (), favoring membrane permeability in drug design .
However, excessive CF₃ groups may reduce solubility in polar solvents . Trimethylphenyl substituents () introduce steric bulk, which could hinder crystallization or enzymatic interactions .
Biological and Material Applications :
- The target’s balance of lipophilicity (from methyl) and stability (from CF₃) makes it suitable for both drug candidates (e.g., anti-inflammatory analogs in ) and high-temperature polymers () .
- Chlorophenyl analogs () may prioritize applications requiring moderate polarity, such as surfactants or intermediates .
Biological Activity
The molecular formula of the compound is , and it possesses a significant degree of lipophilicity attributed to the trifluoromethyl groups. This characteristic enhances its stability and potential interactions within biological systems.
Biological Activity Overview
While direct studies on the biological activity of 2-(4-methylbenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide are sparse, compounds with similar structures often exhibit notable pharmacological properties. These properties may include:
- Enzyme Inhibition : Many benzanilides and related compounds have been reported to act as inhibitors in various enzymatic pathways.
- Anti-inflammatory Effects : Similar compounds demonstrate anti-inflammatory activities, which could be explored further for therapeutic applications.
- Antitumor Activity : Some derivatives in this class have shown potential in cancer treatment, warranting investigation into their mechanisms of action.
1. Structural Analogs and Their Activities
Research into structurally similar compounds has revealed a range of biological activities. For instance:
These findings suggest that the trifluoromethyl substitution pattern may play a crucial role in enhancing biological activity.
2. Mechanistic Studies
Studies focusing on the mechanism of action for related compounds indicate that hydrogen bonding and stabilization of transition states are critical for their effectiveness as catalysts or inhibitors. The presence of multiple trifluoromethyl groups appears to enhance these interactions, making them potent candidates for further investigation in drug development.
Potential Applications
Given its structural characteristics and the biological activity observed in related compounds, this compound may have applications in:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting inflammatory diseases or cancer.
- Material Science : Due to its chemical stability and lipophilicity, it may serve as a precursor for novel materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
